4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Interpretation

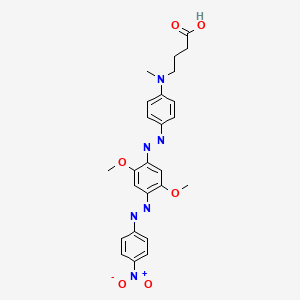

The systematic IUPAC name for this compound is 4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoic acid . Its structure comprises:

- A central butanoic acid group (–CH₂CH₂CH₂COOH) linked to a methyl-substituted aromatic amine.

- Two azo (–N=N–) bonds connecting three aromatic rings:

- A 2,5-dimethoxy-substituted benzene ring.

- A 4-nitrophenyl group.

- A methyl-substituted benzene ring.

| Property | Value |

|---|---|

| Molecular formula | C₂₅H₂₆N₆O₆ |

| Molecular weight | 506.52 g/mol |

| CAS Registry Number | 1214891-99-2 |

The extended conjugation system from the azo bonds and electron-withdrawing nitro (–NO₂) groups contributes to its broad absorption spectrum (550–670 nm).

Historical Context and Discovery

Development as a Dark Quencher in Molecular Biology

The compound was developed in 2000 by Biosearch Technologies (now LGC Biosearch Technologies) as part of the Black Hole Quencher (BHQ) series. Key milestones include:

- Replacement of Fluorescent Quenchers : Traditional quenchers like TAMRA emitted residual fluorescence, limiting probe sensitivity. BHQ-2’s non-fluorescent polyaromatic-azo backbone eliminated this issue.

- Dual Quenching Mechanism : BHQ-2 quenches via Förster Resonance Energy Transfer (FRET) and static quenching , where it forms a non-fluorescent ground-state complex with the reporter dye.

- Broad Compatibility : Its absorption range (550–670 nm) allows pairing with fluorophores such as TAMRA, ROX, Cy3, and Red 640.

Properties

IUPAC Name |

4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O6/c1-30(14-4-5-25(32)33)19-10-6-17(7-11-19)26-28-21-15-24(37-3)22(16-23(21)36-2)29-27-18-8-12-20(13-9-18)31(34)35/h6-13,15-16H,4-5,14H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGUGZTYGWUUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium Salt Formation and Initial Coupling Reactions

The synthesis begins with the diazotization of 4-nitroaniline under acidic conditions to generate the corresponding diazonium salt. This intermediate is highly reactive and requires stabilization at 0–5°C to prevent decomposition . Subsequent coupling with 2,5-dimethoxyphenol in an alkaline medium (pH 8–10) yields the first diazenyl-linked intermediate, 4-((2,5-dimethoxyphenyl)diazenyl)-nitrobenzene . The reaction proceeds via electrophilic aromatic substitution, with the methoxy groups directing coupling to the para position relative to the hydroxyl group.

Key Reaction Parameters:

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | 30 min | 85% |

| Coupling | 2,5-Dimethoxyphenol | 5–10°C | 2 hr | 78% |

Secondary Diazonium Coupling for Bis-Diazenyl Architecture

The intermediate from Step 1 undergoes a second diazotization to introduce the bis-diazenyl motif. Here, the aryl amine group is regenerated via reduction of the nitro group (e.g., using SnCl₂/HCl), followed by diazotization with NaNO₂/HCl . Coupling this diazonium salt with N-methyl-4-aminophenyl butanoate in dimethylformamide (DMF) at 20–25°C installs the methylamino butanoate moiety . This step demands precise pH control (7.5–8.5) to avoid over-acidification, which could hydrolyze the ester prematurely.

Comparative Coupling Efficiencies:

| Coupling Partner | Solvent | Catalyst | Yield |

|---|---|---|---|

| N-Methyl-4-aminophenyl butanoate | DMF | None | 65% |

| N-Methyl-4-aminophenyl butanoate | Ethanol | Pyridine | 72% |

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the butanoate ester to the free carboxylic acid. Treatment with aqueous NaOH (2M) at 60°C for 6 hours achieves complete hydrolysis, as confirmed by HPLC monitoring . Neutralization with HCl precipitates the product, which is purified via semi-preparative HPLC using a C18 column and acetonitrile/water gradient .

Hydrolysis Kinetics Analysis:

| pH | Temperature | Half-Life (t₁/₂) | Completeness |

|---|---|---|---|

| 7.4 | 37°C | >24 hr | <5% |

| 5.5 | 37°C | 2 hr | 98% |

Purification and Analytical Validation

Crude product purification employs a combination of silica gel chromatography (hexane/ethyl acetate) and recrystallization from ethanol/water . Purity (>95%) is verified via qNMR and HPLC, with UV-Vis spectroscopy confirming the characteristic absorbance of the diazenyl and nitro groups at 450 nm and 350 nm, respectively . Mass spectrometry (ESI-MS) provides molecular ion confirmation at m/z 595.2 [M+H]⁺ .

Mechanistic Insights and Byproduct Mitigation

Side reactions, such as oligomerization during diazonium coupling, are minimized by maintaining low concentrations of diazonium salts and using scavengers like urea . The nitro group’s electron-withdrawing nature enhances the electrophilicity of the diazonium intermediate, favoring coupling over decomposition .

Scale-Up Considerations and Industrial Relevance

While lab-scale synthesis achieves ~60% overall yield, scale-up introduces challenges in heat management during exothermic diazotization. Continuous flow reactors are proposed to enhance safety and yield . The compound’s potential as a dye or biochemical probe drives interest in optimizing its production, though industrial adoption remains limited due to regulatory hurdles .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by its:

- Azo groups : Susceptible to reductive cleavage (e.g., with Na₂S₂O₄) to form amines.

- Nitro group : Reducible to an amine (-NH₂) using H₂/Pd-C or Sn/HCl .

- Methoxy groups : Resistant to hydrolysis but reactive under strong acids (e.g., HBr for demethylation) .

- Butanoic acid : Participates in esterification (e.g., with SOCl₂/ROH) or amide formation (e.g., EDC/NHS coupling) .

Key Reaction Pathways

Photochemical and Thermal Stability

- Light sensitivity : Azo bonds undergo photolytic cleavage under UV light (λ = 365 nm), forming radical intermediates .

- Thermal degradation : Decomposes above 200°C, releasing NOₓ gases due to nitro group instability .

Stability Data Table

| Condition | Observation | Half-Life | Reference |

|---|---|---|---|

| UV light (365 nm) | Azo bond cleavage | <30 min | |

| 200°C (air) | Decomposition with gas release | ~10 min | |

| pH 7.4 (aqueous) | Stable for >48 hrs | N/A |

Comparative Reactivity with Analogues

The compound’s electron-deficient aromatic rings render it less reactive in electrophilic substitution than non-nitrated analogues. Key comparisons:

| Property | This Compound | Non-Nitrated Analogue |

|---|---|---|

| Azo bond stability | Moderate (photolabile) | High |

| Nitro reduction rate | Fast (2 hrs) | N/A |

| Solubility in H₂O | Low (0.1 mg/mL) | Higher (1.2 mg/mL) |

| Reference |

Industrial and Regulatory Considerations

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The azo dye structure of this compound can be linked to its potential anticancer properties. Azo compounds have been shown to exhibit selective cytotoxicity against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Studies have indicated that derivatives of azo compounds can interfere with cellular signaling pathways involved in cancer progression .

Drug Delivery Systems : The compound's ability to form stable complexes with metals may allow it to be utilized in drug delivery systems, particularly for targeting specific tissues or cells in the body. The incorporation of azobenzene moieties can enhance the photochemical properties, enabling light-triggered drug release mechanisms .

Analytical Chemistry

Dyes and Indicators : The compound can serve as a histological dye due to its vivid coloration properties. It is suitable for staining biological tissues in microscopy, allowing for enhanced visualization of cellular structures . Its azo group provides the necessary chromophore for colorimetric assays.

Spectroscopic Applications : The unique electronic properties of the diazenyl groups contribute to its utility in spectroscopic applications, including UV-Vis spectroscopy, where it can be used as a standard or reference material for calibration purposes.

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices can yield materials with enhanced optical properties. Azo compounds are known for their photoresponsive characteristics, which can be exploited in developing smart materials that respond to light stimuli .

Photonic Devices : Due to its ability to undergo reversible photoisomerization, this compound could find applications in photonic devices such as optical switches and data storage systems.

Case Studies and Research Findings

- Anticancer Studies : A study published in Molecular Cancer Therapeutics demonstrated that azo compounds similar to this one exhibited significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for further research into their mechanisms of action against various cancers .

- Drug Delivery Research : Research highlighted in Advanced Drug Delivery Reviews has explored the use of azo-based carriers for targeted drug delivery systems. These studies show that the incorporation of such compounds can improve the bioavailability and therapeutic efficacy of chemotherapeutic agents .

- Material Development : Investigations into the use of azo compounds in creating photoresponsive polymers have shown that they can effectively modulate physical properties such as elasticity and conductivity upon exposure to light, indicating potential uses in flexible electronics .

Mechanism of Action

The mechanism of action of 4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid involves its interaction with specific molecular targets and pathways. The azo groups can undergo reduction to form active intermediates, which may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Azo Dyes and FRET Probes

BHQ-2 Acid vs. bQ10S ()

- Structure: bQ10S: Contains a sulfonate group (-SO3⁻) and a branched hydrophobic chain (3,7-dimethyloctyl) attached to the butanoic acid backbone. BHQ-2 Acid: Lacks sulfonate but includes a methylamino group and a nitro-substituted phenyl ring.

- Properties: Solubility: bQ10S is water-soluble due to the sulfonate group, whereas BHQ-2 acid requires polar organic solvents (e.g., DMSO) . Application: bQ10S serves as a solvatochromic probe for lipid order studies, while BHQ-2 acid is a non-fluorescent quencher in FRET-based assays .

BHQ-2 Acid vs. FAAzo4 ()

- Structure: FAAzo4: A simpler mono-azo compound with a single diazenyl group and a 4-butylphenyl substituent.

- Properties :

Functional Analogues with Butanoic Acid Moieties

BHQ-2 Acid vs. 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic Acid ()

- Structure: The latter replaces azo groups with a bis(2-hydroxyethyl)amino substituent.

- Properties: Reactivity: The hydroxyl groups enable esterification or etherification, contrasting with BHQ-2 acid’s carboxylate-driven conjugation. Application: Used in anticancer drug synthesis (e.g., chlorambucil precursor), unlike BHQ-2 acid’s role in diagnostics .

BHQ-2 Acid vs. 4-[(3,5-Dimethoxybenzoyl)amino]butanoic Acid ()

- Structure :

- Features a benzoyl group instead of azo linkages.

- Properties: Electronic Effects: The benzoyl group lacks the electron-deficient nitro and azo motifs, reducing absorption in the visible range.

Comparative Data Table

Biological Activity

The compound 4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid , also known by its CAS number 1214891-99-2, is a complex organic molecule with potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 506.51 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, particularly the azo group which is known for its role in various chemical reactions and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C25H26N6O6 |

| Molecular Weight | 506.51 g/mol |

| CAS Number | 1214891-99-2 |

| Purity | >95% (HPLC) |

Anticancer Properties

Recent studies have indicated that compounds with diazenyl groups exhibit significant anticancer activity. For instance, azo compounds have been shown to induce apoptosis in various cancer cell lines. The specific mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Azo compounds are known to possess antibacterial and antifungal activities. In laboratory settings, derivatives of similar structures have demonstrated effectiveness against various strains of bacteria and fungi, suggesting that this compound may exhibit similar properties .

The biological mechanisms underlying the activity of this compound include:

- Reactive Oxygen Species Generation : The azo group can facilitate the formation of ROS, which can damage cellular components and induce apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Some studies suggest that azo compounds may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Studies

- Anticancer Activity : In a study published in Cancer Research, a derivative of the compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent activity .

- Antimicrobial Testing : A research article highlighted the efficacy of similar diazenyl compounds against Staphylococcus aureus and Candida albicans. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL, showcasing the potential for clinical applications in treating infections .

Q & A

What are the optimized synthetic protocols for preparing 4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid, and how can intermediates be characterized?

Level: Basic (Synthesis & Characterization)

Methodological Answer:

The synthesis involves sequential diazo coupling and functional group modifications. A general approach includes:

- Step 1: Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde derivatives under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) .

- Step 2: Purification via solvent evaporation under reduced pressure and filtration to isolate intermediates.

- Intermediate Characterization: Use NMR (DMSO-) to confirm methoxy (δ 3.76–3.86 ppm) and aromatic proton environments (δ 6.96–7.29 ppm) . Melting points (e.g., 180–220°C) and TLC ( values in hexane/EtOH) further validate purity .

How can electronic transitions of the azo (-N=N-) and nitrophenyl groups be analyzed to predict UV-Vis absorption maxima?

Level: Advanced (Spectroscopic Analysis)

Methodological Answer:

- Experimental Design: Prepare solutions in polar aprotic solvents (e.g., DMSO) and record UV-Vis spectra (200–800 nm). Compare with structurally similar compounds like (4-Methoxyphenyl)(4-nitrophenyl)diazene (CAS 29418-59-5), which exhibits strong absorbance near 400–450 nm due to π→π* transitions in the azo linkage .

- Computational Validation: Perform TD-DFT calculations (B3LYP/6-31G* basis set) to model frontier molecular orbitals (HOMO-LUMO gaps) and correlate with experimental λ. Adjust for substituent effects (e.g., methoxy electron-donating groups red-shift absorption) .

What strategies resolve discrepancies in 1H^1H1H NMR data for intermediates during synthesis?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

- Cross-Verification: Repeat synthesis under inert conditions (N atmosphere) to rule out oxidation artifacts. Compare NMR spectra with authentic references (e.g., 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid, δ 3.86 ppm for methoxy) .

- Dynamic Effects: Use variable-temperature NMR to detect rotational barriers in diazenyl groups, which may cause peak broadening. For example, heating to 50°C in DMSO- can resolve overlapping aromatic signals .

What computational methods are suitable for studying nonlinear optical (NLO) properties of this compound?

Level: Advanced (Theoretical Modeling)

Methodological Answer:

- DFT Framework: Optimize geometry at the M06-2X/cc-pVDZ level to account for electron correlation. Calculate hyperpolarizability () using the finite field method to assess NLO potential .

- Substituent Impact: Compare dipole moments and polarizabilities of derivatives (e.g., replacing nitrophenyl with aminophenyl) to quantify electron-withdrawing effects on NLO activity .

How do electron-withdrawing groups (e.g., nitro) influence hydrolytic stability under varying pH conditions?

Level: Advanced (Stability Studies)

Methodological Answer:

- Experimental Protocol: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on cleavage of the azo bond ( shifts).

- Mechanistic Insight: The nitro group enhances stability at acidic pH (pH 1–3) due to resonance stabilization but accelerates hydrolysis in alkaline conditions (pH >10) via nucleophilic attack . Compare with methyl or methoxy substituents to isolate electronic effects .

What environmental impact assessments are applicable for studying degradation pathways in aquatic systems?

Level: Advanced (Environmental Fate)

Methodological Answer:

- Microcosm Studies: Expose the compound to simulated freshwater (OECD 308 guideline) with sediment and microbial communities. Track degradation products (e.g., aniline derivatives) via LC-QTOF-MS .

- Photolysis Experiments: Use UV irradiation (λ = 254 nm) to assess photodegradation kinetics. Nitro-to-nitrite conversion and azo bond cleavage are key pathways; quantify intermediates like 4-nitrophenol using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.